5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
Overview
Description
5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a fluorinated pyrazole derivative This compound is notable for its unique structural features, which include a fluorine atom, two methyl groups, and a trimethylsilyl-ethynyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Trimethylsilyl-Ethynyl Group: This step involves the use of trimethylsilylacetylene in the presence of a base like potassium carbonate (K2CO3) and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the trimethylsilyl-ethynyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atom and the trimethylsilyl-ethynyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of enzymes, receptors, or other biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1,3-dimethylpyrazole: Lacks the trimethylsilyl-ethynyl group.
1,3-dimethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole: Lacks the fluorine atom.
5-fluoro-1,3-dimethyl-4-ethynyl-1H-pyrazole: Lacks the trimethylsilyl group.
Uniqueness
5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is unique due to the presence of both the fluorine atom and the trimethylsilyl-ethynyl group. This combination imparts distinct chemical properties, such as increased lipophilicity, enhanced stability, and specific reactivity patterns, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-fluoro-1,3-dimethylpyrazol-4-yl)ethynyl-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2Si/c1-8-9(6-7-14(3,4)5)10(11)13(2)12-8/h1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHLOGZHGHGAMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#C[Si](C)(C)C)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167548 | |
Record name | 1H-Pyrazole, 5-fluoro-1,3-dimethyl-4-[2-(trimethylsilyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392274-37-1 | |
Record name | 1H-Pyrazole, 5-fluoro-1,3-dimethyl-4-[2-(trimethylsilyl)ethynyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392274-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 5-fluoro-1,3-dimethyl-4-[2-(trimethylsilyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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